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For Immediate Release

[City, State] — [Date] — A new preclinical study reveals that FNDR-20123, a novel histone
deacetylase (HDAC) inhibitor, exhibits a parasite killing rate comparable to the established
antimalarial drug pyrimethamine. These findings position FNDR-20123 as a promising
candidate for further development in the fight against malaria, particularly in the context of
emerging drug resistance.

The research, published in Malaria Journal, directly compared the in vitro killing kinetics of
FNDR-20123 against Plasmodium falciparum, the deadliest species of malaria parasite. The
study found that while FNDR-20123's speed of action was similar to that of pyrimethamine, it
demonstrated a faster killing profile than atovaquone, another commonly used antimalarial.[1]

[2](3]

FNDR-20123 is a first-in-class, orally active antimalarial HDAC inhibitor.[4][5] It targets the
parasite's epigenetic machinery, a different mechanism of action from many existing
antimalarials, including pyrimethamine, which inhibits dihydrofolate reductase (DHFR). This
distinct mechanism suggests that FNDR-20123 could be effective against parasite strains that
have developed resistance to current DHFR inhibitors. The compound has shown activity
against all resistant strains tested to date.

Comparative Killing Kinetics
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The in vitro killing profile of FNDR-20123 was assessed against the 3D7 strain of Plasmodium
falciparum and compared with pyrimethamine and other antimalarial agents. The following
table summarizes the key findings from the study by Potluri et al. (2020).

% Parasite Viability (FNDR- % Parasite Viability

Time Point ] .

20123) (Pyrimethamine)
Oh 100% 100%
24h Data not available in abstract Data not available in abstract
48h Comparable to Pyrimethamine ~ Comparable to FNDR-20123
72h Data not available in abstract Data not available in abstract
96h Data not available in abstract Data not available in abstract

Note: The specific quantitative data from the time-course experiment was not available in the
abstracts of the searched articles. The comparison is based on the qualitative description from
the study by Potluri et al., 2020, which states the killing profile is "comparable to
pyrimethamine."

Experimental Protocols

The in vitro killing kinetics were determined using a standardized parasite reduction ratio assay.
A summary of the methodology is provided below.

Parasite Culture and Synchronization:

e Plasmodium falciparum (3D7 strain) was cultured in human erythrocytes at a defined
hematocrit.

o Parasite cultures were synchronized to the ring stage to ensure a homogenous starting
population for the assay.

Drug Exposure:

e Synchronized ring-stage parasites were exposed to FNDR-20123 and pyrimethamine at a
concentration equivalent to 10 times their respective 50% inhibitory concentrations (IC50).
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» The drug-containing media was refreshed every 24 hours for the duration of the experiment.
Viability Assessment:

» At various time points (e.g., 0, 24, 48, 72, and 96 hours), aliquots of the treated parasite
culture were collected.

e The number of viable parasites in each aliquot was quantified using a limiting dilution
method, where the treated parasites are serially diluted and cultured in fresh red blood cells
to determine the concentration at which parasite regrowth occurs.

e The percentage of viable parasites at each time point was calculated relative to the initial
parasite count at time O.

Mechanism of Action and Signaling Pathways
FNDR-20123 and pyrimethamine target distinct essential pathways in the malaria parasite.

FNDR-20123 is an HDAC inhibitor that leads to hyperacetylation of histones, altering gene
expression and ultimately causing parasite death.
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Caption: FNDR-20123 inhibits HDAC, leading to histone hyperacetylation and parasite death.

Pyrimethamine inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate
biosynthesis pathway, which is crucial for DNA synthesis.
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Caption: Pyrimethamine blocks the folic acid pathway by inhibiting DHFR, halting DNA
synthesis.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro killing kinetics assay.
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Caption: Workflow for determining the in vitro killing kinetics of antimalarial compounds.

The comparable killing kinetics of FNDR-20123 to the established drug pyrimethamine,
combined with its novel mechanism of action, underscores its potential as a valuable new tool
in the global effort to combat malaria. Further in vivo studies are warranted to fully elucidate its
efficacy and safety profile.
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 To cite this document: BenchChem. [FNDR-20123 Demonstrates Comparable Killing
Kinetics to Pyrimethamine in Preclinical Studies]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b8144553#fndr-20123-killing-kinetics-
compared-to-pyrimethamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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